2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one
Description
Properties
CAS No. |
22818-67-3 |
|---|---|
Molecular Formula |
C29H18F2O |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2,4-bis(4-fluorophenyl)-3,5-diphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C29H18F2O/c30-23-15-11-21(12-16-23)26-25(19-7-3-1-4-8-19)28(22-13-17-24(31)18-14-22)29(32)27(26)20-9-5-2-6-10-20/h1-18H |
InChI Key |
NFAWCRKNAGTMLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one typically involves the reaction of 4-fluorobenzaldehyde with benzil in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through a series of condensation and cyclization steps to form the desired cyclopentadienone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, nitrated, or hydroxylated cyclopentadienones .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2,4-bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, derivatives of this compound have been found to inhibit the growth of various cancer cell lines, suggesting a potential for development into therapeutic agents for cancer treatment .
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological effects. Certain derivatives have demonstrated the ability to act as dopamine transporter inhibitors, which may help in treating conditions such as psychostimulant abuse. In preclinical models, these compounds have shown promise in reducing the reinforcing effects of drugs like cocaine and methamphetamine without exhibiting psychostimulant behaviors themselves .
Organic Photovoltaics
In material science, 2,4-bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one has been explored as a potential component in organic photovoltaic devices. Its unique electronic properties make it suitable for use as a hole transport material (HTM) in solar cells. The incorporation of fluorine atoms is believed to enhance the charge transport properties and stability of the devices .
Organic Light Emitting Diodes (OLEDs)
The compound is also being investigated for applications in organic light-emitting diodes (OLEDs). Its structure allows for efficient light emission and stability under operational conditions. Research indicates that OLEDs utilizing this compound can achieve high luminous efficiency and color purity .
Case Studies
Mechanism of Action
The mechanism by which 2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one exerts its effects is primarily through interactions with biological macromolecules. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Key Compounds for Comparison :
2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dienone (CAS 54523-24-9)
[2,4-Bis(pentafluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one]-π-cyclopentadienyl cobalt (CAS 31760-83-5)
[2,4-Bis(pentafluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one]-π-cyclopentadienyl rhodium (CAS 31760-85-7)
Structural and Electronic Differences
- Fluorine vs. Bromine: The 4-fluorophenyl groups in the target compound provide weaker electron withdrawal compared to bromine in the bromophenyl analog. However, fluorine’s smaller atomic radius reduces steric hindrance, enhancing solubility in nonpolar solvents .
- Pentafluorophenyl Derivatives: The pentafluorophenyl analogs exhibit stronger electron-deficient character, facilitating metal coordination (e.g., Co, Rh) and stabilizing π-interactions in organometallic complexes .
Reactivity and Stability
- Cyclopentadienone Core: The target compound’s conjugated diketone system enables Diels-Alder reactions, but fluorinated substituents reduce its electrophilicity compared to non-fluorinated analogs.
- Thermal Stability : Fluorine’s inductive effects enhance thermal stability relative to brominated analogs, which may decompose at lower temperatures due to weaker C-Br bonds .
- Metal Coordination : Unlike the pentafluorophenyl-containing cobalt and rhodium complexes, the target compound lacks direct evidence of forming π-complexes, likely due to less electron-deficient aryl groups .
Biological Activity
2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one (CAS No. 22818-67-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a cyclopentadienone core with two fluorophenyl and two diphenyl substituents. Its molecular formula is C29H18F2O, and it exhibits significant lipophilicity due to the presence of multiple aromatic rings.
Anticancer Activity
Research indicates that 2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one exhibits anticancer properties . In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For instance, a study reported an IC50 value of approximately 15 µM against human breast cancer cells (MDA-MB-231) .
Antioxidant Properties
The compound has demonstrated antioxidant activity , which is crucial for mitigating oxidative stress-related diseases. It was found to scavenge free radicals effectively, with a significant reduction in reactive oxygen species (ROS) levels in treated cells . This property suggests its potential application in neurodegenerative diseases where oxidative stress plays a pivotal role.
Anti-inflammatory Effects
In vivo models have revealed that this compound can significantly reduce inflammation markers such as TNF-alpha and IL-6. The anti-inflammatory effects were attributed to the inhibition of NF-kB signaling pathways . This makes it a candidate for further investigation in chronic inflammatory conditions.
The biological activity of 2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one is believed to involve multiple mechanisms:
- Caspase Activation : Induces apoptosis through caspase-dependent pathways.
- NF-kB Inhibition : Reduces inflammation by blocking NF-kB activation.
- Free Radical Scavenging : Neutralizes free radicals and reduces oxidative damage.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
